molecular formula C8H5F3N2S2 B12950802 Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-

Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-

Cat. No.: B12950802
M. Wt: 250.3 g/mol
InChI Key: KNXLDOORUVFZMA-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both methylthio and trifluoromethyl groups makes this compound particularly interesting for various chemical and biological applications.

Properties

Molecular Formula

C8H5F3N2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H5F3N2S2/c1-14-7-13-6-5(15-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3

InChI Key

KNXLDOORUVFZMA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides a more convenient route compared to other methods that require prior formation of intermediates.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-(Methylthio)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylthio)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine stands out due to the presence of both methylthio and trifluoromethyl groups, which impart unique electronic and steric properties

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